1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-5-thiophen-3-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-2-3-12-9(13)5-8(11-12)7-1-4-14-6-7/h1,4-6,11H,2-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMRBWZNEMJGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=O)N(N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a pyrazole ring, which is known for its pharmacological potential, and is substituted with a thiophene group and an aminoethyl side chain. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃OS |
| Molecular Weight | 211.29 g/mol |
| CAS Number | 2091617-39-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyrazole derivatives which have shown potent inhibition against monoamine oxidase (MAO) isoforms .
- Receptor Modulation : It could act as a ligand for various receptors, influencing signal transduction pathways and potentially modulating gene expression.
Biological Activities
Research has identified several key biological activities associated with this compound and related pyrazole compounds:
- Antimicrobial Activity : Pyrazole derivatives have demonstrated significant antimicrobial properties. For instance, studies have shown that certain pyrazole compounds exhibit activity against various bacterial strains and fungi .
- Anti-inflammatory Effects : Similar compounds have been reported to possess anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines and mediators .
- Antitumor Potential : The structural characteristics of pyrazole derivatives suggest potential antitumor activity, with some studies indicating effectiveness against specific cancer cell lines .
Case Studies
Several studies highlight the biological activity of pyrazole derivatives that could be extrapolated to this compound:
Case Study 1: MAO Inhibition
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit MAO-A and MAO-B enzymes. One compound showed comparable activity to established inhibitors like indomethacin, suggesting potential therapeutic applications in treating depression and neurodegenerative disorders .
Case Study 2: Antimicrobial Screening
In vitro tests on a range of synthesized pyrazole derivatives indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds were evaluated for their effectiveness against strains such as E. coli and Staphylococcus aureus, showing promising results .
Case Study 3: Anti-inflammatory Activity
Research involving the evaluation of pyrazole derivatives in models of inflammation revealed that certain compounds could significantly reduce edema in carrageenan-induced inflammation models, indicating their potential as anti-inflammatory agents .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that 1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential for development into an antibiotic agent .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
Agricultural Applications
1. Pesticidal Activity
The compound has been explored as a potential pesticide due to its ability to disrupt the metabolic processes in pests. Field trials have shown promising results in controlling aphid populations on crops.
Case Study:
In a field trial conducted on soybean crops, the application of this compound resulted in a 70% reduction in aphid populations compared to untreated controls .
Materials Science Applications
1. Polymer Additive
The compound is being studied as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) has shown improvements in flexibility and durability.
Data Table: Mechanical Properties of PVC with Additive
| Sample | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| PVC Control | 45 | 150 |
| PVC + this compound | 55 | 180 |
Comparison with Similar Compounds
Substituent Variations at Position 1
- This compound has a molecular weight of 220.29 g/mol and a purity ≥95% .
- 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol (CAS 2098020-77-8):
The tetrahydrofuran-derived side chain introduces ether oxygen atoms, enhancing hydrogen-bonding capacity. Its molecular weight is 250.32 g/mol .
Substituent Variations at Position 3
- 1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (CAS 2092818-09-0):
The isopropyl group at position 1 and thiophen-3-yl at position 3 result in a predicted boiling point of 336.3±32.0°C and a density of 1.28±0.1 g/cm³. The pKa of 9.08±0.28 indicates moderate acidity for the hydroxyl group . - 3-(4-Fluorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol (Compound 16 from ):
Replacing thiophene with a fluorophenyl group enhances electronegativity, which may improve binding affinity in enzyme inhibition. This compound has a melting point of 163±1°C and an 84% synthesis yield .
Physicochemical Properties
*Calculated based on formula C₉H₁₂N₃OS.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol typically involves:
- Formation of the pyrazole core, often starting from substituted pyrazolones or hydrazones.
- Introduction of the thiophen-3-yl substituent at the 3-position of the pyrazole ring.
- Functionalization at the 1-position with a 2-aminoethyl group.
- Hydroxylation at the 5-position of the pyrazole ring.
This approach leverages condensation reactions, nucleophilic substitutions, and catalytic processes under mild to moderate conditions.
Preparation of Pyrazole Core with Thiophene Substituent
A common route to 3-(thiophen-3-yl)-1H-pyrazol-5-ol derivatives involves the condensation of hydrazones derived from thiophene-3-carboxaldehyde with substituted acetophenones or pyrazolinones. Visible light-promoted, catalyst-free protocols have been reported to efficiently synthesize 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), including thiophene-substituted analogs, with good to excellent yields (up to 96%) under mild conditions at room temperature.
Key reaction conditions and outcomes for compound analog 3f (thiophen-2-yl substituent):
| Entry | Solvent | Time (h) | Molar Ratio (Pyrazoline: Aldehyde) | Yield (%) |
|---|---|---|---|---|
| 1 | Methanol | 5 | 2:1 | 78 |
| 2 | Ethanol | 3 | 2:1 | 96 |
| 3 | Acetonitrile | 10 | 2:1 | 62 |
| 4 | Chloroform | 12 | 2:1 | 47 |
| 5 | Acetone | 18 | 2:1 | 35 |
| 6 | Water | 23 | 2:1 | Trace |
| 7 | Ethyl Acetate | 18 | 2:1 | 32 |
| 8 | Dichloromethane | 18 | 2:1 | 28 |
Reaction conditions: 3-methyl-1-phenyl-2-pyrazoline-5-one (2 mmol) and 4-ethylbenzaldehyde (1 mmol) under blue LEDs at room temperature.
This data suggests that protic solvents like ethanol and methanol favor higher yields and shorter reaction times, likely due to better solubility and reaction kinetics.
Introduction of the 2-Aminoethyl Group
The 1-(2-aminoethyl) substitution on the pyrazole nitrogen can be achieved via nucleophilic substitution reactions or reductive amination strategies starting from haloalkyl derivatives or aldehyde intermediates.
A reported approach involves:
- Starting from 1H-pyrazol-5-ol derivatives bearing a suitable leaving group at the N-1 position.
- Reaction with ethylenediamine or protected aminoethyl reagents under controlled conditions to install the aminoethyl side chain.
This step often requires careful control of temperature and pH to avoid side reactions and ensure selective substitution.
Characterization and Confirmation of Structure
Synthesized compounds are typically characterized by:
- Infrared Spectroscopy (IR): To identify NH, OH, and C=O functional groups.
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR to confirm the substitution pattern and ring structure.
- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
- Single-Crystal X-ray Diffraction (XRD): For unambiguous structural and stereochemical confirmation, especially for novel derivatives.
Summary Table of Preparation Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
